Kinetic Dominance over Acetyl Radical in Ethanol Steam Reforming Catalysis
In ethanol steam reforming (ESR) over Ni/La2O3 catalysts, the vinoxy radical (CH2CHO) was identified as the predominant chain-carrying intermediate, contradicting the conventional view that the acetyl radical (CH3CO) is dominant. In situ synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PI-MBMS) experiments detected CH2CHO but found no evidence for CH3CO across the 473–1073 K temperature range [1]. Density functional theory (DFT) calculations and microkinetic modeling confirmed a kinetic advantage for the CH2CHO-mediated pathway [1].
| Evidence Dimension | Catalytic reaction flux control and experimental detection |
|---|---|
| Target Compound Data | CH2CHO (vinoxy) controls 75% of formaldehyde conversion flux; detected as predominant intermediate |
| Comparator Or Baseline | CH3CO (acetyl) undetected experimentally under identical conditions |
| Quantified Difference | CH2CHO controls 75% of conversion flux vs. 0% for CH3CO |
| Conditions | Ni/La2O3 catalyst, 473–1073 K, ethanol steam reforming, SVUV-PI-MBMS |
Why This Matters
For researchers developing or optimizing ethanol steam reforming catalysts, the use of CH2CHO-specific mechanistic models is essential, as reliance on CH3CO-based models would misrepresent the dominant reaction pathway and lead to incorrect catalyst design.
- [1] Author(s) (2025). Vinyloxy radicals unveiled as critical intermediates in Ni/La2O3-catalyzed ethanol steam reforming for hydrogen production. DOAJ. View Source
